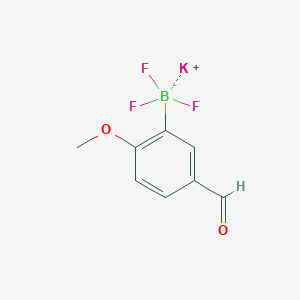
Potassium trifluoro(5-formyl-2-methoxyphenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide is a chemical compound with the molecular formula C8H7BF3KO2 It is a boron-containing compound that features a trifluoroborate group attached to a phenyl ring substituted with a formyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide typically involves the reaction of 5-formyl-2-methoxyphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate compound. The general reaction scheme is as follows:
5-formyl-2-methoxyphenylboronic acid+KHF2→potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Potassium trifluoro(5-carboxy-2-methoxyphenyl)boranuide.
Reduction: Potassium trifluoro(5-hydroxymethyl-2-methoxyphenyl)boranuide.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicine: May be used in the development of pharmaceuticals due to its ability to form complex organic structures.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl ring and the coupling partner. The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(5-fluoro-2-methoxyphenyl)boranuide
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide
Uniqueness
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which provides additional reactivity and functionalization options compared to similar compounds. This makes it a valuable reagent in organic synthesis and material science.
Properties
Molecular Formula |
C8H7BF3KO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
potassium;trifluoro-(5-formyl-2-methoxyphenyl)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
InChI Key |
NZWMHWHWKNJPNK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)C=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















